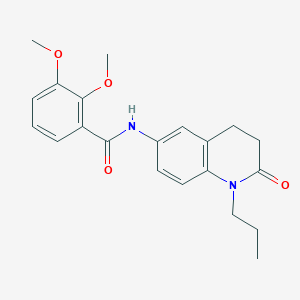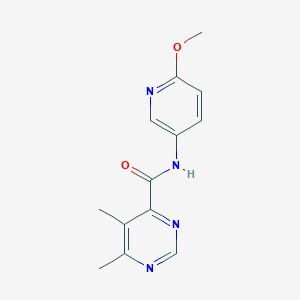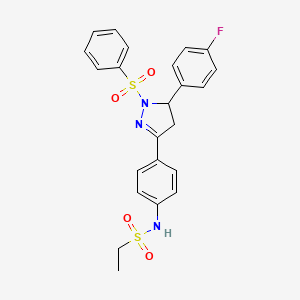
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMPB and has been synthesized using different methods. The purpose of
作用機序
CDMPB exerts its biological effects by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. By inhibiting the activity of carbonic anhydrase IX, CDMPB can reduce the acidity of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. CDMPB can also inhibit the aggregation of beta-amyloid peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
CDMPB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the reduction of tumor acidity, the induction of apoptosis in cancer cells, and the inhibition of beta-amyloid peptide aggregation. CDMPB has also been shown to have low toxicity in normal cells, which makes it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
CDMPB has several advantages for lab experiments, including its low toxicity in normal cells, its ability to inhibit the growth and metastasis of cancer cells, and its potential therapeutic applications for various diseases. However, CDMPB has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
CDMPB has several potential future directions, including its further investigation as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. CDMPB can also be modified to improve its bioavailability and efficacy, which can enhance its therapeutic potential. Furthermore, CDMPB can be used as a tool for investigating the role of carbonic anhydrase IX in various biological processes, including cancer progression and metastasis.
合成法
CDMPB can be synthesized using different methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base and an organic solvent. After the reaction, the product is purified using column chromatography.
科学的研究の応用
CDMPB has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that CDMPB can inhibit the growth of cancer cells by inducing apoptosis. CDMPB has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. CDMPB has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain of Alzheimer's patients.
特性
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)




![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)

![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)